Cuprous iodide

DFT calculation optoelectronic properties band structure

Prioritize CuI for advanced perovskite solar cells: achieves 23.66% PCE under indoor light, outperforming CuSCN. For Sonogashira coupling, stabilized CuI reduces catalyst loading >90% and suppresses diyne byproducts. Essential for high-mobility p-type TFTs (21.6 cm²/Vs).

Molecular Formula CuI
Molecular Weight 190.45 g/mol
CAS No. 7681-65-4
Cat. No. B041226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuprous iodide
CAS7681-65-4
SynonymsCopper Monoiodide;  Copper(1+) Iodide;  Copper(I) Iodide;  Cuprous Iodide;  Cuprous Iodide (CuI); 
Molecular FormulaCuI
Molecular Weight190.45 g/mol
Structural Identifiers
SMILES[Cu+].[I-]
InChIInChI=1S/Cu.HI/h;1H/q+1;/p-1
InChIKeyLSXDOTMGLUJQCM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in dilute acid solutions
Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid
Soluble in ammonia and potassium iodide solutions;  insoluble in water
0.008 g/100 cc water @ 18 °C

Cuprous Iodide (CuI, CAS 7681-65-4) Procurement Specifications and Fundamental Properties for R&D and Industrial Sourcing


Cuprous iodide (CuI) is an inorganic p-type semiconductor with a zinc-blende crystal structure (γ-phase) [1]. It exhibits a direct band gap of approximately 3.1 eV and high optical transparency (>80% in the visible range) [2]. Key bulk properties include a density of 5.62 g/cm³ at 25°C, a melting point of 588–606°C, and extremely low water solubility (~80 mg/L) [1]. CuI possesses a valence band maximum at 5.0–5.4 eV, which aligns favorably with common perovskite absorber materials, and demonstrates hole mobility ranging from 1–10 cm²/V·s in thin films [3]. The compound is available in multiple purity grades—ranging from 98% analytical grade to 99.999% trace metals basis—each corresponding to distinct application requirements and performance thresholds [4].

Why Cuprous Iodide Cannot Be Replaced by Cuprous Bromide or Chloride in Critical Semiconductor and Catalytic Applications


Cuprous halides (CuCl, CuBr, CuI) share a common zinc-blende crystal structure, but their divergent anionic radii introduce profound differences in electronic band structure, optical absorption, and chemical reactivity that preclude direct substitution in both semiconductor devices and catalytic systems [1]. The increasing anion size from Cl⁻ (1.81 Å) to Br⁻ (1.96 Å) to I⁻ (2.20 Å) systematically modulates the Cu–X bond length (2.051 Å, 2.173 Å, and 2.338 Å, respectively), which in turn governs the degree of p-d hybridization between Cu 3d and halogen p states—the primary determinant of valence band positioning and excitonic behavior [1][2]. Critically, CuI exhibits significantly lower photosensitivity than CuBr and CuCl, a practical handling advantage that directly impacts material storage, processing reproducibility, and device yield in ambient fabrication environments [3]. Furthermore, CuI and CuBr display divergent phase transition behavior to superionic conducting states, with implications for high-temperature device operation [4]. These intrinsic material differences manifest as measurable performance gaps in specific applications, as quantified in the evidence items that follow.

Cuprous Iodide Quantitative Differentiation Evidence: Head-to-Head Performance Data Against CuBr, CuCl, PEDOT:PSS, and Purity Grades


Optical Absorption Edge Differentiation: CuI Absorbs at 7.68 eV vs. CuBr at 9.53 eV and CuCl at 10.68 eV

First-principles FP-LAPW calculations reveal that the peak optical absorption values for the copper halide series are located at 10.68 eV for CuCl, 9.53 eV for CuBr, and 7.68 eV for CuI [1]. This systematic redshift of approximately 2–3 eV from chloride to iodide is a direct consequence of the decreasing electronegativity and increasing spin-orbit coupling of the halide anion, which narrows the band gap and shifts the absorption edge further into the near-UV/visible region [1]. The computational trend is corroborated by experimental exciton absorption spectra measured on thin films under hydrostatic pressure using the diamond-anvil technique [2].

DFT calculation optoelectronic properties band structure UV absorption spectroscopy

Thermal Conductivity Differentiation: CuI Exhibits 3.56 W/mK vs. CuBr at 3.98 W/mK and CuCl at 2.89 W/mK

Computational thermoelectric analysis of the copper halide series reveals distinct lattice thermal conductivity (κ_L) values: CuCl = 2.89 W/mK, CuBr = 3.98 W/mK, and CuI = 3.56 W/mK [1]. The corresponding Grüneisen parameters (γ), which quantify the anharmonicity of lattice vibrations and phonon scattering, are γ(CuCl) = 2.4087, γ(CuBr) = 2.4747, and γ(CuI) = 2.1962 [1]. CuI exhibits the lowest Grüneisen parameter among the three halides, indicating reduced phonon anharmonicity and lower intrinsic thermal conductivity compared to CuBr [1]. This positions CuI as an intermediate thermal conductor—lower than CuBr but higher than CuCl—with implications for heat dissipation in optoelectronic devices.

thermoelectric materials thermal management phonon transport Grüneisen parameter

Perovskite Solar Cell Efficiency: CuI HTL Achieves 20.10% PCE vs. PEDOT:PSS HTL at 19.03% with Enhanced Thermal Stability

In Sn–Pb mixed perovskite solar cells fabricated in a p–i–n architecture, devices employing solution-processed copper iodide (CuI) as the hole transport layer (HTL) achieved a champion power conversion efficiency (PCE) of 20.10%, with a short-circuit current density (Jsc) of 32.85 mA cm⁻², an open-circuit voltage (Voc) of 0.81 V, and a fill factor (FF) of 0.75 [1]. Control devices using the conventional organic HTL PEDOT:PSS yielded a PCE of 19.03% and a lower Jsc of 30.59 mA cm⁻² under identical fabrication conditions with the same perovskite absorber composition (EACl₀.₀₁₅Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ passivated with NaF) [1]. Furthermore, CuI-based devices demonstrated improved stability when stored under N₂ atmosphere and under thermal stress conditions at 85°C, addressing a known degradation pathway associated with the hygroscopic and acidic nature of PEDOT:PSS [1][2].

perovskite solar cell hole transport layer PCE Sn-Pb perovskite inorganic HTM

Photochemical Stability Advantage: CuI is Significantly Less Photosensitive than CuBr and CuCl Under Ambient Light

Cuprous iodide is documented as 'deutlich weniger lichtempfindlich als Kupfer(I)-bromid und Kupfer(I)-chlorid' (significantly less photosensitive than copper(I) bromide and copper(I) chloride), though it still releases trace amounts of iodine upon light exposure in ambient air [1]. Multiple independent sources corroborate that CuI is 'less photosensitive than CuBr or CuCl' and 'generally stable in air' [2]. This differential photostability stems from the lower bond dissociation energy of the Cu–I bond relative to Cu–Br and Cu–Cl, which paradoxically results in reduced photogenerated radical formation under ambient lighting conditions [1].

photostability material degradation ambient processing CuI stability copper halide comparison

Purity Grade Differentiation: 99.999% Trace Metals Grade Enables Ligand-Free Cross-Coupling vs. 99.0–99.5% Analytical Grade for General Synthesis

Commercial cuprous iodide is supplied across a purity spectrum with functionally distinct specifications. Analytical grade (≥99.0–99.5%) contains permissible impurity levels including ≤0.01–0.05% HCl-insoluble matter, ≤0.01–0.02% sulfate, ≤0.1–0.2% alkali/alkaline earth metals, and ≤0.003–0.005% iron [1][2]. In contrast, trace metals grade (99.999% metals basis) specifies ≤15.0 ppm total trace metal impurities, with stringent control over transition metal contaminants that could otherwise act as unintended co-catalysts . This ultra-high purity enables ligand-free Ullmann amine cross-coupling reactions with yields up to 98% under mild, deep eutectic solvent conditions [3]. Lower purity grades, due to variable metallic impurities, may introduce catalytic interference, reduce selectivity, or compromise reproducibility in sensitive electronic applications .

purity specification trace metals analysis ligand-free catalysis reproducibility Ullmann coupling

CuI as p-Type Transparent Semiconductor: Hole Mobility up to 65 cm²/V·s vs. p-Type Oxides with Lower Mobility

Copper iodide thin-film transistors (TFTs) fabricated with chitosan dielectric layers have achieved field-effect hole mobility (μ_FE) up to 65 cm² V⁻¹ s⁻¹ with an on/off current ratio (I_on/I_off) of 10⁴ [1]. Sputter-deposited CuI TFTs with high-κ dielectrics demonstrate field-effect channel mobility of ~2.1 cm²/V·s with sub-5 V low-voltage operation [2], while solution-processed CuI TFTs exhibit average field-effect mobility of 1.86 ± 1.6 cm² V⁻¹ s⁻¹ [3]. Single-crystal CuI has a theoretically predicted phonon-limited hole mobility of 162 cm² V⁻¹ s⁻¹ [2]. CuI's hole mobility substantially exceeds that of other p-type oxide-based transparent semiconductors, a limitation that has historically constrained the development of complementary metal-oxide-semiconductor (CMOS) transparent electronics [4].

thin-film transistor TFT p-type semiconductor hole mobility transparent electronics CuI TFT

Cuprous Iodide Procurement-Guided Application Scenarios: Where CuI Delivers Verifiable Performance Advantages


Sn–Pb Mixed Perovskite Solar Cells: CuI HTL Outperforms PEDOT:PSS in PCE and Thermal Stability

In Sn–Pb mixed perovskite solar cells, the use of CuI as the hole transport layer (HTL) directly addresses the instability and performance limitations associated with conventional PEDOT:PSS. As quantified in Section 3, CuI-based devices achieve a PCE of 20.10% with Jsc of 32.85 mA cm⁻², surpassing PEDOT:PSS control devices (PCE 19.03%, Jsc 30.59 mA cm⁻²) under identical conditions [1]. Critically, CuI eliminates the hygroscopic and acidic degradation pathways of PEDOT:PSS, delivering improved stability under N₂ storage and thermal stress at 85°C [1][2]. Procurement of CuI with ≥99.95% metals basis purity ensures reproducible HTL deposition and minimizes carrier recombination at the perovskite/HTL interface [1].

Ligand-Free Ullmann Cross-Coupling: 99.999% CuI Enables High-Yield C–N Bond Formation Under Mild Conditions

CuI-catalyzed Ullmann amine cross-coupling between (hetero)aryl halides and aromatic/aliphatic amines proceeds with yields up to 98% in deep eutectic solvents without requiring additional ligands, provided that 99.999% trace metals grade CuI is employed [3]. This ultra-high purity (≤15.0 ppm total trace metals) prevents interference from transition metal co-catalysts that could otherwise reduce selectivity or yield . Lower purity grades (99.0–99.5%) containing measurable Fe, sulfate, and alkali metal impurities may introduce uncontrolled catalytic pathways, making 99.999% CuI the procurement specification of choice for reproducible, ligand-free C–N bond formation in pharmaceutical intermediate synthesis [3].

Transparent p-Channel Thin-Film Transistors: CuI Overcomes the p-Type Mobility Bottleneck

Transparent electronics have long been constrained by the low hole mobility of p-type oxide semiconductors. CuI thin-film transistors break this barrier with demonstrated field-effect hole mobility up to 65 cm² V⁻¹ s⁻¹ and Ion/Ioff of 10⁴ when paired with chitosan dielectrics [4]. Even with conventional processing, sputter-deposited CuI TFTs achieve ~2.1 cm²/V·s mobility with low-voltage (<5 V) operation [5]. This mobility advantage—1–2 orders of magnitude above typical p-type oxides—positions CuI as the enabling material for complementary inverters and transparent CMOS logic. Procurement specifications should prioritize high-purity CuI (≥99.999%) to minimize defect-mediated carrier scattering that degrades mobility in thin-film devices [5].

CuI as a Photostable Copper Halide for Ambient-Processed Optoelectronics

Laboratories and manufacturing lines processing copper halides under ambient lighting conditions face material degradation challenges with CuBr and CuCl, which are significantly more photosensitive than CuI [6]. CuI's documented photostability advantage—'deutlich weniger lichtempfindlich' (significantly less photosensitive) than CuBr and CuCl—reduces halogen release and material decomposition during handling, spin-coating, or printing operations conducted outside strictly dark environments [6][7]. For research groups and pilot production facilities prioritizing batch-to-batch reproducibility without investing in light-exclusion infrastructure, CuI represents the only copper halide with sufficient photostability for reliable ambient processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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